molecular formula C17H16O6 B12798294 1,3,6,7-Tetramethoxyxanthen-9-one CAS No. 3542-74-3

1,3,6,7-Tetramethoxyxanthen-9-one

Cat. No.: B12798294
CAS No.: 3542-74-3
M. Wt: 316.30 g/mol
InChI Key: SGQWQUYTTYVSBS-UHFFFAOYSA-N
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Description

1,3,6,7-Tetramethoxyxanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework. This compound is characterized by the presence of four methoxy groups attached to the xanthone core, specifically at positions 1, 3, 6, and 7. Xanthones, including this compound, are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthone derivatives, including 1,3,6,7-Tetramethoxyxanthen-9-one, can be achieved through various methods. One classical method involves the reaction of polyphenols with different salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3,6,7-Tetramethoxyxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogens such as chlorine or bromine under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroxy derivatives. Substitution reactions can result in various halogenated or alkylated xanthone derivatives .

Mechanism of Action

The mechanism of action of 1,3,6,7-Tetramethoxyxanthen-9-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its observed pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6,7-Tetramethoxyxanthen-9-one is unique due to its specific substitution pattern with methoxy groups, which imparts distinct chemical and biological properties. Its methoxy groups enhance its stability and solubility, making it a valuable compound for various applications .

Properties

CAS No.

3542-74-3

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

1,3,6,7-tetramethoxyxanthen-9-one

InChI

InChI=1S/C17H16O6/c1-19-9-5-14(22-4)16-15(6-9)23-11-8-13(21-3)12(20-2)7-10(11)17(16)18/h5-8H,1-4H3

InChI Key

SGQWQUYTTYVSBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C3=CC(=C(C=C3O2)OC)OC

Origin of Product

United States

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